Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate
Description
Properties
IUPAC Name |
methyl 5-(cyclopropanecarbonylamino)furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-14-10(13)7-4-5-8(15-7)11-9(12)6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEPEJGLTGZCPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)NC(=O)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate typically involves the reaction of 5-amino-2-furoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a suitable catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The carbonyl group can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted furoates depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{11}N_{1}O_{4}
- Molecular Weight : 221.21 g/mol
- SMILES Notation : COC(=O)C1=CC=C(NC(=O)C2CC2)O1
These properties contribute to its reactivity and interaction with biological systems.
Pharmacological Potential
This compound is being investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Research indicates that compounds with similar structures have shown promise in:
- Inhibition of Kinases : The cyclopropyl group enhances binding affinity to specific kinases, which are critical in cancer and inflammatory diseases .
- Anti-inflammatory Activity : Studies have demonstrated that derivatives of this compound can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis .
Synthetic Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for further modification, leading to:
- Development of Novel Drugs : Researchers utilize it as a building block to create new pharmacologically active compounds .
- Chemical Reactions : It participates in various organic reactions, including esterification and amide formation, which are essential in drug development.
Table 1: Comparison of Biological Activities
| Compound | Activity Type | Target | Reference |
|---|---|---|---|
| This compound | Kinase Inhibition | p38α MAP Kinase | |
| Similar Derivative A | Anti-inflammatory | COX Enzyme | |
| Similar Derivative B | Anticancer | EGFR |
Case Study 1: Inhibition of p38α MAP Kinase
A study focused on the development of selective inhibitors for p38α MAP kinase highlighted the role of cyclopropyl substitutions in enhancing pharmacokinetic properties. The findings suggest that this compound could serve as a lead compound for developing effective anti-inflammatory drugs .
Case Study 2: Synthesis of Novel Anti-cancer Agents
Researchers synthesized a series of compounds based on this compound, leading to the identification of potent anticancer agents. The modifications made to the furoate structure improved selectivity and reduced off-target effects, demonstrating the compound's versatility in drug design .
Mechanism of Action
The mechanism of action of Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate involves its interaction with specific molecular targets. The cyclopropylcarbonylamino group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-amino-2-furoate
- Methyl 5-cyclopropylcarbonyl-2-furoate
- Methyl 5-(cyclopropylcarbonyl)amino-2-thiophene carboxylate
Uniqueness
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate is unique due to the presence of both a cyclopropylcarbonylamino group and a furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate (CAS No. 477857-61-7) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Furoate moiety: This contributes to its reactivity and potential interactions with biological targets.
- Cyclopropylcarbonyl group: This unique structure may enhance binding affinity to specific receptors or enzymes.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₁O₃ |
| Molecular Weight | 179.17 g/mol |
| CAS Number | 477857-61-7 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antiinflammatory Activity: Preliminary studies suggest that this compound may act as an antagonist to CRTh2 receptors, which are involved in inflammatory responses. This could position it as a candidate for treating conditions like asthma and allergic reactions .
- Antimicrobial Properties: The compound has been investigated for its potential antimicrobial effects, although specific data on efficacy against various pathogens is limited.
- Enzyme Inhibition: There is evidence suggesting that this compound may inhibit certain enzymes, which could be relevant in metabolic pathways associated with diseases like cancer and diabetes .
The mechanism of action of this compound is not fully elucidated, but it likely involves:
- Binding to Receptors: The cyclopropylcarbonyl group may facilitate interactions with specific receptors, modulating their activity.
- Inhibition of Enzymatic Activity: By inhibiting key enzymes involved in inflammatory pathways, the compound could reduce the production of pro-inflammatory mediators.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- A study demonstrated that compounds with similar structures exhibited significant anti-inflammatory effects in murine models of asthma. The results indicated potential for therapeutic use in managing allergic airway diseases .
- Another research effort focused on the synthesis and characterization of derivatives of this compound, revealing variations in biological activity based on structural modifications. These derivatives showed promise in inhibiting key enzymes linked to inflammation and cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Biological Activity | Notes |
|---|---|---|
| Methyl 2-furoate | Antimicrobial, flavoring agent | Commonly used in food industry |
| Cyclopropylamine derivatives | Antiinflammatory, analgesic | Similar cyclopropyl functionality |
| Other furoate esters | Varying levels of antimicrobial activity | Dependent on substituents |
Q & A
Q. What are the key synthetic pathways for Methyl 5-[(cyclopropylcarbonyl)amino]-2-furoate, and how can its purity be optimized?
- Methodological Answer : The compound can be synthesized via acylation of methyl 5-amino-2-furoate using cyclopropanecarbonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization includes controlling temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 amine:acyl chloride). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Monitoring by TLC and NMR (δ 6.5–7.0 ppm for furan protons; δ 1.0–1.5 ppm for cyclopropane CH₂) confirms structural integrity .
Q. How is the structural conformation of this compound validated?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for absolute conformation analysis. For solution-phase studies, use - and -NMR to identify key functional groups (e.g., ester carbonyl at ~170 ppm in -NMR). IR spectroscopy verifies amide N–H stretches (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹). Mass spectrometry (ESI-MS) provides molecular ion confirmation (expected [M+H]⁺ ≈ 224.2 g/mol) .
Q. What are the common side reactions during synthesis, and how are they mitigated?
- Methodological Answer : Competing acylation of the furan oxygen or over-reaction at the amino group can occur. Mitigation strategies:
- Use sterically hindered bases (e.g., DMAP) to direct acylation to the amino group.
- Limit reaction time (2–4 hours) and employ low temperatures.
- Quench excess acyl chloride with aqueous NaHCO₃. LC-MS or HPLC (C18 column, acetonitrile/water) identifies byproducts like methyl 5-(cyclopropanecarbonyloxy)-2-furoate .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties (HOMO-LUMO gaps) and reactive sites. Molecular docking (AutoDock Vina) against targets (e.g., VEGFR) identifies substituents improving binding affinity. For example, replacing the cyclopropane with bicyclic groups increases steric complementarity. Validate predictions via SPR (surface plasmon resonance) for binding kinetics .
Q. What analytical challenges arise in quantifying degradation products under physiological conditions?
- Methodological Answer : Hydrolysis of the ester or amide groups generates 5-[(cyclopropylcarbonyl)amino]-2-furoic acid and methanol. Challenges include:
- Overlapping HPLC peaks at physiological pH (use ion-pair chromatography with 0.1% TFA).
- Low stability of cyclopropane moiety in acidic media (employ LC-MS/MS in MRM mode for sensitive detection).
- Quantify via stable isotope-labeled internal standards (e.g., d₃-methyl ester) to correct matrix effects .
Q. How do solvent polarity and catalysts influence regioselectivity in further functionalization?
- Methodological Answer : Polar aprotic solvents (DMF, DMSO) favor electrophilic substitution at the furan 3-position via stabilization of transition states. For example, nitration (HNO₃/Ac₂O) yields 3-nitro derivatives in DMF (70% yield vs. 40% in THF). Lewis acids (e.g., ZnCl₂) direct Friedel-Crafts alkylation to the 5-position. Monitor regioselectivity via -NMR coupling constants (J₃,4 ≈ 1.8 Hz for 3-substituted vs. J₄,5 ≈ 3.2 Hz for 5-substituted) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Use isogenic cell lines (e.g., HEK293 vs. HeLa) to assess cell-type-specific effects.
- Pre-treat compounds with serum esterase inhibitors (e.g., PMSF) to prevent ester hydrolysis during in vitro assays.
- Cross-validate IC₅₀ values via orthogonal methods (e.g., ATP-based viability assays vs. caspase-3 activation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
